2-(3-Methoxyphenyl)-2-oxoethyl 1,3-benzodioxole-5-carboxylate
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Description
2-(3-Methoxyphenyl)-2-oxoethyl 1,3-benzodioxole-5-carboxylate is a useful research compound. Its molecular formula is C17H14O6 and its molecular weight is 314.293. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
One of the primary areas of application for 2-(3-Methoxyphenyl)-2-oxoethyl 1,3-benzodioxole-5-carboxylate is in the development of new pharmaceuticals. Compounds with similar structural features have been investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents. For example, derivatives of benzodioxole have been synthesized and evaluated for their analgesic and anti-inflammatory activities, demonstrating significant potential as cyclooxygenase inhibitors with compelling analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives has shown promising anticancer, antibacterial, and DNA binding properties, highlighting the compound's versatility in drug development (Gupta, Rao, Bommaka, Raghavendra, & Aleti, 2016).
Corrosion Inhibition
Another significant application of this compound and its derivatives is in corrosion inhibition. The structural attributes of benzodioxole derivatives, including those with methoxyphenyl substituents, have been correlated with their efficiency as corrosion inhibitors in acidic media. Studies have shown that these compounds exhibit good corrosion inhibition properties, even at low concentrations, making them valuable in protecting metals and alloys from corrosion in industrial applications (Bentiss, Traisnel, Chaibi, Mernari, Vezin, & Lagrenée, 2002).
Organic Synthesis and Chemical Research
In organic chemistry, the synthesis and functionalization of molecules containing the benzodioxole moiety are of great interest due to their potential applications in creating complex molecular architectures. For instance, the synthesis of novel benzocarbazoloquinones via oxidative cyclization showcases the utility of benzodioxole derivatives in constructing polycyclic structures with potential bioactivity (Rajeswaran & Srinivasan, 1994). Additionally, the development of organotin(IV) derivatives based on benzodioxole-related compounds for their antibacterial, DNA interaction, anticancer, and antileishmanial potentials further exemplifies the broad applicability of these compounds in chemical research (Sirajuddin, Ali, & Tahir, 2020).
Properties
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-20-13-4-2-3-11(7-13)14(18)9-21-17(19)12-5-6-15-16(8-12)23-10-22-15/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOFMNGSXNVPQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.